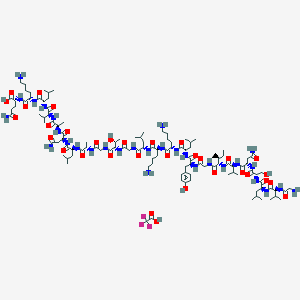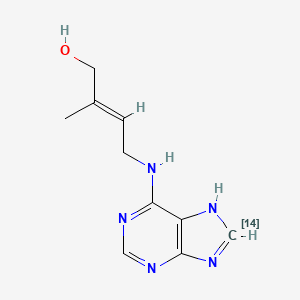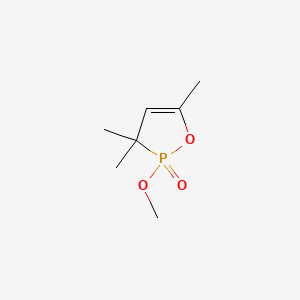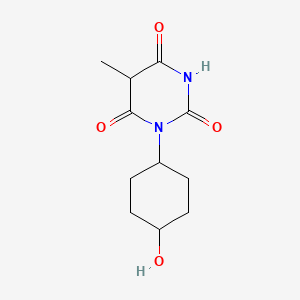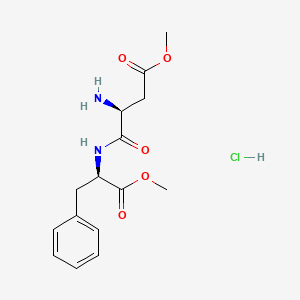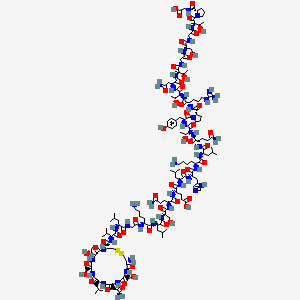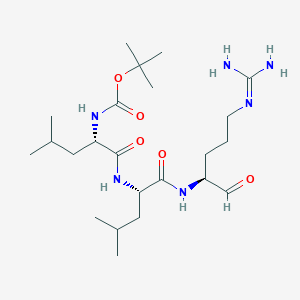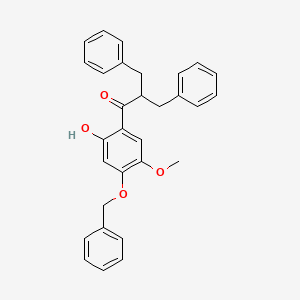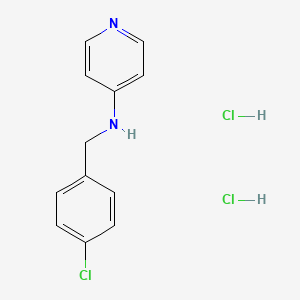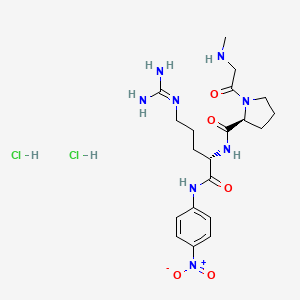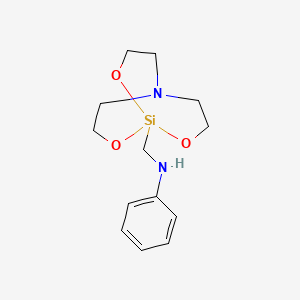
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, phenylaminomethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-methanamine, also known as phenylsilatrane, is a tricyclic organosilicon compound. This compound is characterized by its unique structure, which includes a silicon atom bonded to a nitrogen atom and three oxygen atoms, forming a bicyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-methanamine typically involves the reaction of tris(2-hydroxyethyl)amine with phenyltrichlorosilane. The reaction proceeds under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired silatrane structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain high-quality phenylsilatrane .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous solvents like ether.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Production of silane or silatrane derivatives.
Substitution: Generation of substituted silatranes with different functional groups.
Scientific Research Applications
N-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-methanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis. Its unique structure allows it to participate in various chemical transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of N-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-methanamine involves its interaction with molecular targets through its silicon and nitrogen atoms. The compound can form stable complexes with various substrates, facilitating chemical transformations. The presence of the phenyl group enhances its ability to participate in π-π interactions, further influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Similar structure but with a methoxy group instead of a phenyl group.
1-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Contains a methyl group instead of a phenyl group.
1-Vinyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Features a vinyl group in place of the phenyl group.
Uniqueness
N-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[33The phenyl group allows for π-π interactions, making it more versatile in various chemical and biological contexts compared to its analogs .
Properties
CAS No. |
36350-95-5 |
|---|---|
Molecular Formula |
C13H20N2O3Si |
Molecular Weight |
280.39 g/mol |
IUPAC Name |
N-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-ylmethyl)aniline |
InChI |
InChI=1S/C13H20N2O3Si/c1-2-4-13(5-3-1)14-12-19-16-9-6-15(7-10-17-19)8-11-18-19/h1-5,14H,6-12H2 |
InChI Key |
YGHSPISFNKUQEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)CNC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![oxalic acid; tert-butyl (6S)-6-[5-(7-{2-[(1R,3S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]-1H-1,3-benzodiazol-6-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13834659.png)
